
1-Iodo-2-methyl-4-(trifluoromethyl)benzene
Vue d'ensemble
Description
“1-Iodo-2-methyl-4-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H6F3I . It is also known by other names such as “o-Iodobenzotrifluoride”, “2-Trifluoromethyliodobenzene”, “2-Iodobenzotrifluoride”, “α,α,α-Trifluoro-o-iodotoluene”, “o-Trifluoromethyliodobenzene”, “Toluene, α,α,α-trifluoro-o-iodo-”, “o-Iodo-alpha,alpha,alpha-trifluorotoluene”, and "1-Iodo-2-(trifluoromethyl)benzene" .
Molecular Structure Analysis
The molecular structure of “1-Iodo-2-methyl-4-(trifluoromethyl)benzene” can be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
While specific chemical reactions involving “1-Iodo-2-methyl-4-(trifluoromethyl)benzene” are not available, it’s known that benzene derivatives can undergo nucleophilic reactions . For example, they can react with sodium hydroxide at high temperatures to produce phenol and diphenyl ether .Physical And Chemical Properties Analysis
“1-Iodo-2-methyl-4-(trifluoromethyl)benzene” is a liquid at room temperature . It has a molecular weight of 286.04 .Applications De Recherche Scientifique
Catalysts in Organic Reactions
1-Iodo-2-methyl-4-(trifluoromethyl)benzene and related compounds have been utilized in various catalytic processes. For instance, methyltrioxorhenium acts as a catalyst for the electrophilic trifluoromethylation of aromatic compounds, a process that involves hypervalent iodine reagents (Mejía & Togni, 2012). Additionally, the molecule has been mentioned in the context of selective lithiation and subsequent electrophilic substitution processes, highlighting its role in the creation of complex organic structures (Schlosser, Porwisiak, & Mongin, 1998).
Involvement in Radical Reactions
The compound has been observed to participate in radical reactions. For example, the reaction of hypervalent iodine trifluoromethylation reagents with phenols, after deprotonation, leads to the formation of products through aromatic electrophilic substitution, indicating the compound's role in facilitating these chemical transformations (Stanek, Koller, & Togni, 2008).
Synthesis of Complex Organic Compounds
This compound also finds application in the synthesis of complex organic structures. The iodobenzene derivatives from certain reactions, such as iodine-induced intramolecular cyclization, demonstrate the compound's utility in forming intricate organic molecules with high yield under specific conditions (Matsumoto, Takase, & Ogura, 2008). Additionally, reactions involving alkenoic acids and [hydroxy(tosyloxy)iodo] benzene underscore the compound's significance in producing diverse organic structures like tosyloxylactones and unsaturated lactones (Shah, Taschner, Koser, & Rach, 1986).
Role in Atom-Transfer Cyclisation
The compound is instrumental in atom-transfer cyclisation processes as well. For instance, 2-iodo-N-(prop-2-enyl)acetamides, upon treatment with triethylborane, undergo iodine atom-transfer cyclisation to yield 4-(iodomethyl)pyrrolidin-2-ones, showcasing its pivotal role in this cyclisation method (Ikeda, Teranishi, Nozaki, & Ishibashi, 1998).
Impact on Pyridines Synthesis
The compound is also significant in the synthesis of pyridines. For example, a method for the preparation of trifluoromethyl-substituted pyridines from iodopyridines by displacement of iodide by (trifluormethyl)copper generated in situ is documented, highlighting its role in the synthesis of these compounds (Cottet & Schlosser, 2002).
Contribution to Understanding Radical Intermediates
The compound contributes to our understanding of radical intermediates. The study of (tert-Butylperoxy)iodanes and their decomposition, which indicate the formation of iodanyl (9-I-2) and tert-butylperoxyl radicals, illustrates the compound's role in understanding the nature and behavior of radical intermediates (Dolenc & Plesničar, 1997).
Utilization in Organic Letters
Lastly, the compound's application extends to various organic letter processes. For instance, the selective oxidation of organic compounds by bis(trifluoroacetoxy)iodo]benzene (BTI) showcases the compound's utility in specific organic reactions [(McCrane, Weinert, Lin, Mazzola, Lam, Scholl, & Rokita, 2011) This reaction demonstrates the compound's role in specific oxidation processes and its utility in organic synthesis methodologies.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .
Mécanisme D'action
Target of Action
It is known to be used as a reagent in organic synthesis , suggesting that its targets could be a variety of organic compounds depending on the specific reaction.
Mode of Action
It is known to participate in reactions such as aminocarbonylation and copper-free Sonogashira cross-coupling , indicating that it likely interacts with its targets through bond formation and cleavage.
Action Environment
The action, efficacy, and stability of 1-Iodo-2-methyl-4-(trifluoromethyl)benzene can be influenced by various environmental factors. For instance, the compound is typically stored at room temperature , suggesting that it is stable under normal conditions.
Propriétés
IUPAC Name |
1-iodo-2-methyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3I/c1-5-4-6(8(9,10)11)2-3-7(5)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCKGZNGYDUSAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610588 | |
| Record name | 1-Iodo-2-methyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54978-36-8 | |
| Record name | 1-Iodo-2-methyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-iodo-2-methyl-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


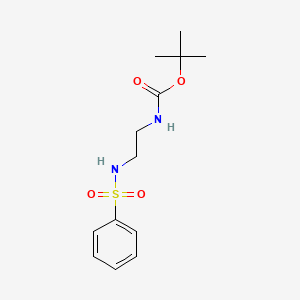


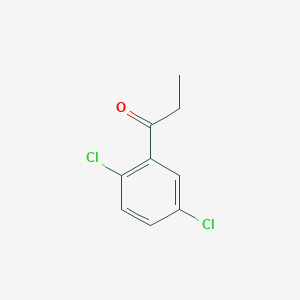
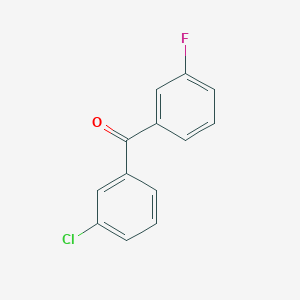
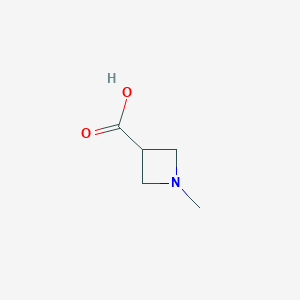
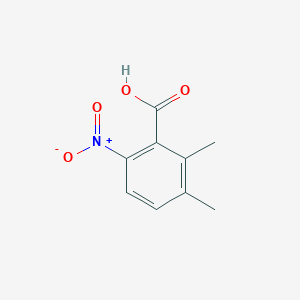
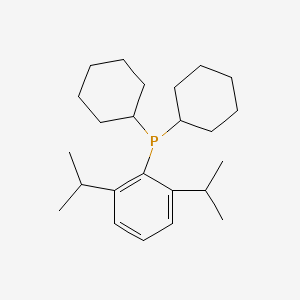
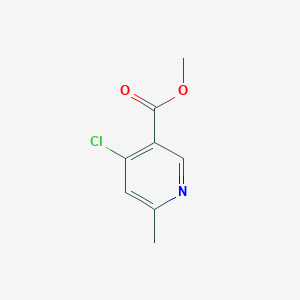
![2-Azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1357890.png)


![4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1357910.png)